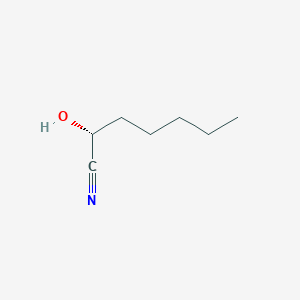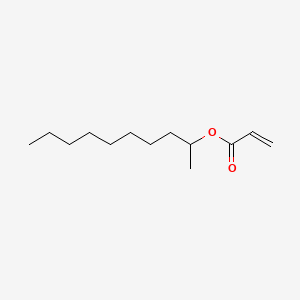ammonium methyl sulfate](/img/structure/B13757663.png)
[3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propyl](trimethyl)ammonium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is a complex organic compound with a unique structure that includes a cyano group, a hydroxy group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of the cyano and hydroxy groups. The final step involves the addition of the propyl and trimethylammonium groups, and the formation of the methyl sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biochemical pathways, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Cyano-6-hydroxy-4-methyl-2-oxo-(2H)-pyridine-1-propylammonium methyl sulfate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Eigenschaften
Molekularformel |
C14H25N3O6S |
|---|---|
Molekulargewicht |
363.43 g/mol |
IUPAC-Name |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile;methyl sulfate;trimethyl(propyl)azanium |
InChI |
InChI=1S/C7H6N2O2.C6H16N.CH4O4S/c1-4-2-6(10)9-7(11)5(4)3-8;1-5-6-7(2,3)4;1-5-6(2,3)4/h2H,1H3,(H2,9,10,11);5-6H2,1-4H3;1H3,(H,2,3,4)/q;+1;/p-1 |
InChI-Schlüssel |
FUQMASHKVSQKCS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(C)C.CC1=CC(=O)NC(=C1C#N)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



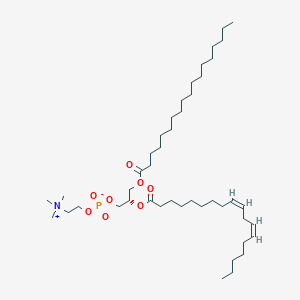
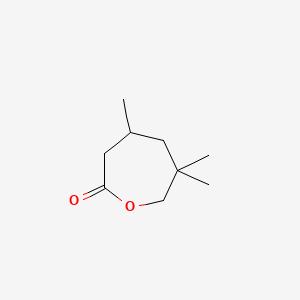
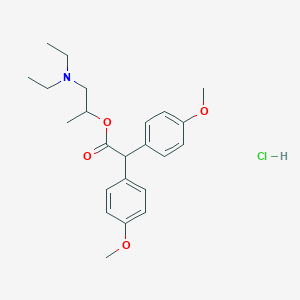

![4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757600.png)
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
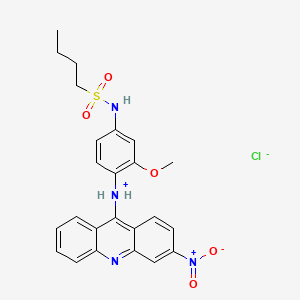
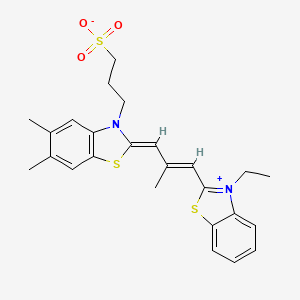
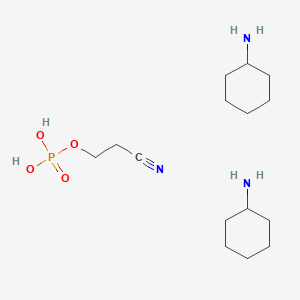
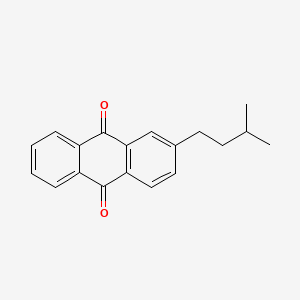
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
